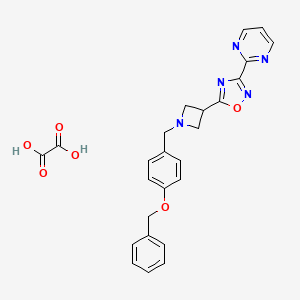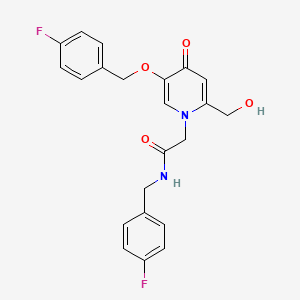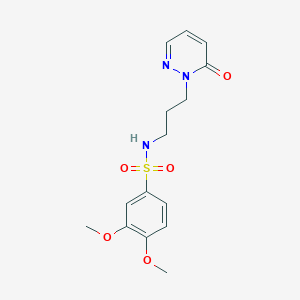![molecular formula C22H22F3N3O2 B2681530 5-ethyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574594-79-8](/img/structure/B2681530.png)
5-ethyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-ethyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” is a complex organic molecule. It contains several functional groups, including an amide, a trifluoromethyl group, and a quinazoline ring. The trifluoromethyl group is a key structural motif in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine (TFMP) derivatives, which this compound is likely a part of, are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing different functional groups. The trifluoromethyl group could be introduced using methods described for the synthesis of trifluoromethylpyridines . The quinazoline ring could be formed using methods described for the synthesis of quinazolines .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl group and the quinazoline ring. The trifluoromethyl group is known to influence the biological activities and physical properties of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structure. The trifluoromethyl group is known to influence the physicochemical properties of compounds, including their polarity and reactivity .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Polynuclear Pyridoquinazolines: Azza M. El‐Kazak and M. Ibrahim (2013) described the synthesis of a novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines, starting from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate. These compounds were characterized by elemental analysis and spectral data, indicating the versatility in synthesizing structurally complex quinazoline derivatives (El‐Kazak & Ibrahim, 2013).
Biological Evaluation
- Antimicrobial Evaluation of Pyrazolopyrimidines: A. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives and evaluated their antimicrobial and anti-5-lipoxygenase activities. This study highlights the potential of pyrazolopyrimidine structures in developing therapeutic agents with antimicrobial and anti-inflammatory properties (Rahmouni et al., 2016).
Crystal Structure Analysis
- X-ray Structure Analysis: Rajnikant, V. Gupta, and Attar Singh (2000) conducted X-ray diffraction analysis of 5N-ethyl-8-carboxy-9-oxo-11-methyl-pyrido[2,1-b]quinazoline, determining its crystal structure and providing insights into the molecular conformation and intermolecular interactions of such compounds. This study contributes to the understanding of the structural properties that may influence the biological activity and synthesis of related quinazoline derivatives (Rajnikant, Gupta, & Singh, 2000).
Anticancer and Analgesic Activities
- Synthesis and Evaluation of Anticancer Agents: Ju Liu et al. (2016) synthesized a pyrazolopyrimidine derivative with significant inhibition on the proliferation of certain cancer cell lines, demonstrating the potential anticancer activity of compounds within this chemical class (Liu et al., 2016).
Orientations Futures
The future directions for research on this compound could include further exploration of its potential uses in the pharmaceutical and agrochemical industries, as well as investigation of its physical and chemical properties. It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .
Propriétés
IUPAC Name |
5-ethyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O2/c1-2-27-18-12-14(9-10-17(18)21(30)28-11-4-3-8-19(27)28)20(29)26-16-7-5-6-15(13-16)22(23,24)25/h5-7,9-10,12-13,19H,2-4,8,11H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDUCGYFFAKBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-propan-2-amine dihydrochloride](/img/no-structure.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2681461.png)


![5-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)pyridin-2(1H)-one](/img/structure/B2681465.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2681467.png)

![(Z)-5-((2-((2-hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2681469.png)